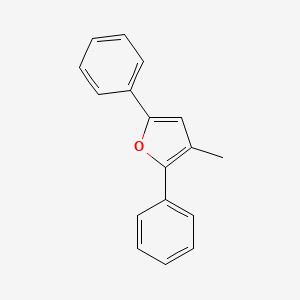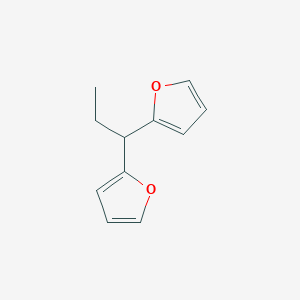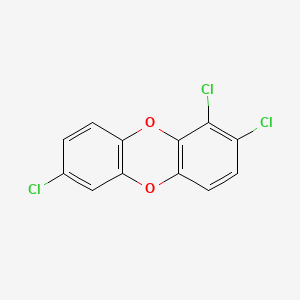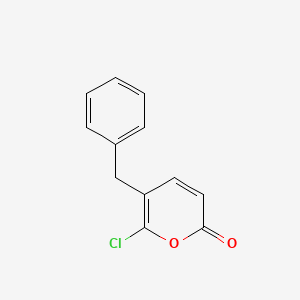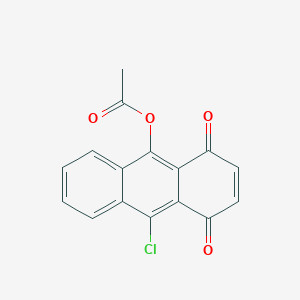
10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate typically involves the reaction of 9,10-anthraquinone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial crystallization techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate has been extensively studied for its antimicrobial and antifungal properties. It has shown significant activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents . Additionally, its derivatives are being explored for their potential use in cancer treatment due to their ability to inhibit certain cancer cell lines .
Mécanisme D'action
The mechanism of action of 10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate involves the inhibition of key enzymes and pathways in microbial cells. It targets the DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication and cell division in bacteria. This leads to the disruption of bacterial cell growth and ultimately cell death . In fungi, it interferes with the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to cell lysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- 4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)oxy)-3-methoxybenzaldehyde
- 2-Dithiocarbamate-N-(9,10-dioxo-9,10-dihydroanthracenyl)acetamides
Uniqueness
10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate stands out due to its unique chloroacetate group, which enhances its antimicrobial and antifungal activities compared to other anthraquinone derivatives. This makes it a valuable compound for developing new therapeutic agents .
Propriétés
Numéro CAS |
80490-14-8 |
|---|---|
Formule moléculaire |
C16H9ClO4 |
Poids moléculaire |
300.69 g/mol |
Nom IUPAC |
(10-chloro-1,4-dioxoanthracen-9-yl) acetate |
InChI |
InChI=1S/C16H9ClO4/c1-8(18)21-16-10-5-3-2-4-9(10)15(17)13-11(19)6-7-12(20)14(13)16/h2-7H,1H3 |
Clé InChI |
MYJNZAMSHVKOCD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C3=CC=CC=C31)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


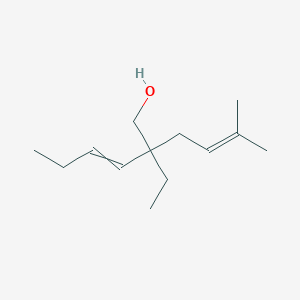
![3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14412525.png)
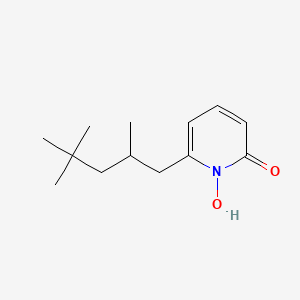

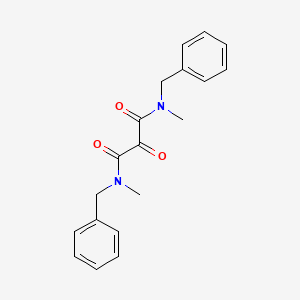


![4-[Bis(2-methoxyethyl)amino]phenol](/img/structure/B14412564.png)
